L-Isoleucyl-L-phenylalanylglycyl-L-methionyl-L-serine
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Overview
Description
L-Isoleucyl-L-phenylalanylglycyl-L-methionyl-L-serine is a peptide compound composed of five amino acids: L-isoleucine, L-phenylalanine, glycine, L-methionine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-phenylalanylglycyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-phenylalanylglycyl-L-methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
L-Isoleucyl-L-phenylalanylglycyl-L-methionyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-phenylalanylglycyl-L-methionyl-L-serine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Inhibiting or activating enzymatic activity.
Protein-Protein Interactions: Modulating interactions between proteins to influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-phenylalanine: A dipeptide with similar amino acid composition.
L-Phenylalaninamide, L-isoleucyl-: Another peptide with related structure.
L-Isoleucine, N-allyloxycarbonyl-: A modified amino acid with similar properties.
Properties
CAS No. |
825595-59-3 |
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Molecular Formula |
C25H39N5O7S |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H39N5O7S/c1-4-15(2)21(26)24(35)29-18(12-16-8-6-5-7-9-16)22(33)27-13-20(32)28-17(10-11-38-3)23(34)30-19(14-31)25(36)37/h5-9,15,17-19,21,31H,4,10-14,26H2,1-3H3,(H,27,33)(H,28,32)(H,29,35)(H,30,34)(H,36,37)/t15-,17-,18-,19-,21-/m0/s1 |
InChI Key |
RPQGICWHZMOPSN-UPNGQEOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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